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Compound of Interest

Compound Name: (2-Amino-5-fluorophenyl)methanol

Cat. No.: B1370455 Get Quote

Introduction
(2-Amino-5-fluorophenyl)methanol is a key building block in synthetic organic chemistry,

particularly in the development of novel pharmaceutical compounds and functional materials.

Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically

small fluorine atom, and a versatile hydroxymethyl group, makes it a precursor to a wide range

of complex molecules. Accurate and comprehensive characterization of this compound is

paramount for ensuring the identity, purity, and quality of downstream products. This in-depth

technical guide provides a detailed analysis of the spectral data for (2-Amino-5-
fluorophenyl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific

compound are not readily available in public databases, this guide leverages predictive models

based on the analysis of analogous structures and established spectroscopic principles to

provide a reliable and instructive interpretation. This approach not only offers a comprehensive

spectral profile of the target molecule but also serves as a pedagogical tool for researchers in

the field.

Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms of (2-Amino-5-
fluorophenyl)methanol are numbered as depicted in the following diagram. This numbering

scheme will be used consistently throughout the guide.
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Caption: Molecular structure of (2-Amino-5-fluorophenyl)methanol with atom numbering for

spectral assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (2-Amino-5-fluorophenyl)methanol, both ¹H and ¹³C NMR provide

critical information about the electronic environment of each atom, confirming the substitution

pattern and the presence of functional groups.

A. ¹H NMR Spectroscopy
Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of (2-Amino-5-fluorophenyl)methanol
is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The

choice of solvent can influence the chemical shifts of labile protons (OH and NH₂).[1]

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. A typical experiment involves a

90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a

good signal-to-noise ratio.

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

Predicted ¹H NMR Data (in CDCl₃):
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H3 ~6.85 dd
J(H3,H4) ≈ 8.5,

J(H3,F9) ≈ 8.5

H4 ~6.65 td

J(H4,H3) ≈ 8.5,

J(H4,H6) ≈ 2.5,

J(H4,F9) ≈ 2.5

H6 ~6.95 dd
J(H6,H4) ≈ 2.5,

J(H6,F9) ≈ 4.5

H7 (CH₂) ~4.60 s -

H8 (NH₂) ~3.80 br s -

H18 (OH) ~2.00 br s -

Interpretation:

The predicted ¹H NMR spectrum reveals a distinct pattern for the aromatic protons due to the

influence of the amino, hydroxymethyl, and fluoro substituents.

Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons appear in this region. The

electron-donating amino group (at C1) and the electron-withdrawing fluorine (at C5) create a

complex electronic environment.

H4 is predicted to be the most upfield proton, appearing as a triplet of doublets due to

coupling with H3, H6, and the fluorine atom.

H3 is expected to be a doublet of doublets, showing coupling to H4 and a significant

through-space or through-bond coupling to the fluorine atom.

H6 is predicted to be a doublet of doublets, with coupling to H4 and the fluorine atom.

Hydroxymethyl Protons (H7, δ ~4.60 ppm): The two protons of the methylene group (CH₂)

are expected to appear as a singlet, as they are chemically equivalent and not adjacent to
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any other protons. Their chemical shift is downfield due to the deshielding effect of the

adjacent oxygen atom.

Labile Protons (NH₂ and OH): The chemical shifts of the amino (H8) and hydroxyl (H18)

protons are highly dependent on solvent, concentration, and temperature. They typically

appear as broad singlets and can be exchanged with D₂O.

B. ¹³C NMR Spectroscopy
Experimental Protocol:

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrumentation: A 400 MHz (or higher) spectrometer, operating at the corresponding ¹³C

frequency (e.g., 100 MHz).

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. A larger

number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically

required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

[2]

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Predicted Chemical Shift (δ, ppm)

C1 ~145 (d, J(C1,F9) ≈ 2 Hz)

C2 ~125 (d, J(C2,F9) ≈ 8 Hz)

C3 ~116 (d, J(C3,F9) ≈ 22 Hz)

C4 ~115 (d, J(C4,F9) ≈ 21 Hz)

C5 ~158 (d, J(C5,F9) ≈ 240 Hz)

C6 ~114 (d, J(C6,F9) ≈ 7 Hz)

C7 (CH₂) ~64
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Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals,

corresponding to the seven carbon atoms in the molecule. The fluorine atom introduces

characteristic C-F coupling, which splits the signals of the nearby carbon atoms into doublets.

Aromatic Carbons (δ 114-158 ppm):

C5 is directly attached to the highly electronegative fluorine atom and will therefore appear

at the most downfield chemical shift in the aromatic region, with a large one-bond C-F

coupling constant (¹J(CF) ≈ 240 Hz).

C1, bonded to the amino group, will also be significantly downfield.

C3 and C4, ortho and meta to the fluorine atom, respectively, will show significant two- and

three-bond C-F coupling.

C2 and C6, also coupled to the fluorine, will exhibit smaller C-F coupling constants.

Aliphatic Carbon (C7, δ ~64 ppm): The carbon of the hydroxymethyl group appears in the

aliphatic region, deshielded by the attached oxygen atom.

II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a liquid sample, a thin

film between two salt plates (e.g., NaCl or KBr) can be used.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum is first collected, followed by the sample spectrum.
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Predicted IR Data:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3450-3250 O-H stretch (broad) Alcohol

3400-3300 N-H stretch (two sharp bands) Primary Amine

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (CH₂)

1620-1580 C=C stretch Aromatic Ring

1520-1480 N-H bend Primary Amine

1250-1000 C-O stretch Primary Alcohol

1250-1150 C-F stretch Aryl Fluoride

Interpretation:

The IR spectrum of (2-Amino-5-fluorophenyl)methanol is expected to show characteristic

absorption bands for its key functional groups.

O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad absorption band centered

around 3350 cm⁻¹ is expected for the O-H stretch of the alcohol, indicative of hydrogen

bonding.[3] Superimposed on this broad band, two sharper peaks corresponding to the

symmetric and asymmetric N-H stretching of the primary amine should be visible.[4]

C-H Stretching Region (3100-2850 cm⁻¹): Weaker absorptions above 3000 cm⁻¹ are

characteristic of aromatic C-H stretching, while stronger absorptions below 3000 cm⁻¹ are

due to the aliphatic C-H stretching of the methylene group.[3]

Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information, including:

Aromatic C=C stretching vibrations around 1600 cm⁻¹.

The N-H bending vibration of the primary amine.
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A strong C-O stretching band for the primary alcohol.

A characteristic C-F stretching vibration for the aryl fluoride.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Experimental Protocol:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which

typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization

technique often used for less volatile or thermally labile compounds, usually resulting in a

prominent protonated molecular ion [M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI):

Molecular Ion (M⁺): m/z = 141

Major Fragment Ions (m/z): 124, 112, 95, 77

Interpretation and Fragmentation Pathway:

Under electron ionization, (2-Amino-5-fluorophenyl)methanol is expected to undergo

fragmentation through several key pathways.
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[(2-Amino-5-fluorophenyl)methanol]⁺
m/z = 141

[M - OH]⁺
m/z = 124- •OH

[M - CH₂O]⁺
m/z = 111

- CH₂O

[M - H₂O]⁺
m/z = 123

- H₂O

[C₆H₄F]⁺
m/z = 95

- NH₂

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for (2-Amino-5-fluorophenyl)methanol in
EI-MS.

Molecular Ion (m/z 141): The molecular ion peak should be observable, corresponding to the

molecular weight of the compound (C₇H₈FNO).

Loss of Hydroxyl Radical (m/z 124): A common fragmentation pathway for benzyl alcohols is

the loss of the hydroxyl group (•OH) to form a stable benzylic carbocation.[5]

Loss of Formaldehyde (m/z 111): Another characteristic fragmentation of benzyl alcohols is

the loss of a neutral formaldehyde molecule (CH₂O) from the molecular ion.

Loss of Water (m/z 123): Dehydration, the loss of a water molecule (H₂O), is also a possible

fragmentation pathway.

Formation of Fluorophenyl Cation (m/z 95): Subsequent fragmentation of the m/z 111 ion

through the loss of the amino group can lead to the formation of the fluorophenyl cation.

Aniline-like Fragmentation: The amino group can direct fragmentation, leading to the loss of

HCN from the aniline-like fragment, though this may be a minor pathway.[6][7]

Conclusion
This technical guide provides a comprehensive, albeit predicted, spectral analysis of (2-Amino-
5-fluorophenyl)methanol. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data,
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along with their detailed interpretations, offer a robust framework for the characterization of this

important synthetic intermediate. The provided experimental protocols serve as a practical

reference for researchers aiming to acquire and analyze spectral data for this and related

compounds. By integrating predictive methods with fundamental spectroscopic principles, this

guide demonstrates a powerful approach to structural elucidation in the absence of readily

available experimental data, thereby upholding scientific integrity and providing authoritative

guidance for professionals in the chemical and pharmaceutical sciences.

References
The Royal Society of Chemistry. (n.d.). Contents.
Slideshare. (n.d.). Fragmentation of different functional groups.
SpectraBase. (n.d.). 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts.
Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at
m/z = 79?
Whitman College. (n.d.). GCMS Section 6.15.
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
PubMed. (n.d.). New class of 19F pH indicators: fluoroanilines.
American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13.
SpectraBase. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts.
SpectraBase. (n.d.). 4-Fluoroaniline - Optional[15N NMR] - Chemical Shifts.
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.
ConnectSci. (n.d.). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from
Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated
Derivatives.
Journal of the American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-
carbon-13.
PubChem. (n.d.). 2-Aminobenzyl alcohol.
NIST. (n.d.). Benzyl alcohol.
NIST. (n.d.). 2-Aminobenzyl alcohol.
ChemAxon. (n.d.). NMR Predictor.
PROSPRE. (n.d.). 1H NMR Predictor.
Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR
software.
Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of
nerve agents and building spectra database.
University of Puget Sound. (n.d.). NMR Chemical Shifts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Overlay of ¹H NMR spectra for reaction of 2‐aminobenzyl alcohol
and....
CASPRE. (n.d.). 13C NMR Predictor.
Cheminfo.org. (n.d.). IR spectra prediction.
YouTube. (2021, February 18). mass spectrometry #mass fragmenation of Aromatic
amine#Aniline#Amide#Nitrobenzene#Nitrile.
The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer
Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer
Complex of Ni(II).
University of Southampton. (n.d.). Approaches Towards the Automated Interpretation and
Prediction of ES-MS/MS Spectra of Non-Peptidic, Pharmaceutical, Combinatorial
Compounds.
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common
Functional Groups.
YouTube. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines.
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
Cheminfo.org. (n.d.). Predict 13C NMR spectra.
YouTube. (2018, August 14). spectroscopy infrared alcohols and amines.
ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-....
PMC - NIH. (2024, February 16). Development of a Python-based electron ionization mass
spectrometry amino acid and peptide fragment prediction model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. rsc.org [rsc.org]

3. uanlch.vscht.cz [uanlch.vscht.cz]

4. m.youtube.com [m.youtube.com]

5. Fragmentation of different functional groups | PPTX [slideshare.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1370455?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobenzyl-alcohol
https://www.rsc.org/suppdata/c6/cy/c6cy02413k/c6cy02413k1.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://m.youtube.com/watch?v=9-__20JMAuo
https://www.slideshare.net/slideshow/fragmentation-of-different-functional-groups/250144565
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. GCMS Section 6.15 [people.whitman.edu]

7. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectral Data Analysis of (2-Amino-5-
fluorophenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370455#spectral-data-for-2-amino-5-fluorophenyl-
methanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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